molecular formula C15H15N3O3 B2854044 2-(benzylamino)-N-(2-nitrophenyl)acetamide CAS No. 306730-65-4

2-(benzylamino)-N-(2-nitrophenyl)acetamide

Cat. No.: B2854044
CAS No.: 306730-65-4
M. Wt: 285.303
InChI Key: CYHYTXFFFZUJHI-UHFFFAOYSA-N
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Description

2-(Benzylamino)-N-(2-nitrophenyl)acetamide is a synthetic acetamide derivative featuring a benzylamino group attached to the acetamide core and an N-(2-nitrophenyl) substituent. The compound’s structure combines aromatic nitro groups (electron-withdrawing) and benzyl moieties (electron-donating), which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-(benzylamino)-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-15(11-16-10-12-6-2-1-3-7-12)17-13-8-4-5-9-14(13)18(20)21/h1-9,16H,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHYTXFFFZUJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(2-nitrophenyl)acetamide typically involves the reaction of 2-nitroaniline with benzylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction conditions often include:

    Temperature: Typically around 60-80°C.

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group (-NO₂) on the aromatic ring undergoes reduction to form an amine (-NH₂). This transformation is critical for modifying electronic properties or enabling further functionalization.

Reagents/ConditionsProductYield/OutcomeReference
Hydrogen gas (H₂) + Raney nickel2-(Benzylamino)-N-(2-aminophenyl)acetamideQuantitative conversion
Sodium borohydride (NaBH₄)Partial reduction observedModerate efficiency

Key Findings :

  • Catalytic hydrogenation with Raney nickel achieves full reduction to the amine derivative .

  • NaBH₄ alone shows limited efficacy, requiring additional catalysts for complete reduction.

Hydrolysis of Acetamide

The acetamide group (-NHCOCH₃) undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid or amine.

ConditionsProductsNotesReference
6M HCl, reflux, 4h2-(Benzylamino)acetic acid + 2-nitroanilineComplete hydrolysis
2M NaOH, 80°C, 2h2-(Benzylamino)acetate + 2-nitroanilineRequires prolonged heating

Mechanistic Insight :
Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water. Basic hydrolysis proceeds via deprotonation and hydroxide ion attack.

Nucleophilic Substitution

Reaction TypeReagents/ConditionsProductOutcomeReference
Azide Substitution (Analogous)NaN₃, EtOH/H₂O (70:30), 80°C, 24h2-Azido-N-(2-nitrophenyl)acetamide69% yield

Note : Direct substitution on the nitro-substituted phenyl ring is rare. The above example involves a related compound (chloro derivative) .

Functionalization of Benzylamino Group

The benzylamino (-NHCH₂C₆H₅) group participates in alkylation or acylation reactions.

ReactionReagents/ConditionsProductReference
AcylationAcetyl chloride, CH₂Cl₂, 0°CN-Acetyl-2-(benzylamino)-N-(2-nitrophenyl)acetamide
Reductive AminationFormaldehyde, NaBH₃CNN-Methylated derivative

Applications :

  • Acylation enhances lipophilicity for pharmacological studies.

  • Reductive amination introduces methyl groups to modulate steric effects .

Oxidation Reactions

The benzylamino group is susceptible to oxidation, forming nitroxide radicals or imines under strong conditions.

Oxidizing AgentConditionsProductOutcomeReference
KMnO₄, H₂SO₄60°C, 2hN-Oxide derivativePartial oxidation
H₂O₂, FeCl₃RT, 12hImine formationLow yield

Biochemical Interactions

The compound’s nitro group undergoes bioreduction in enzymatic assays, generating reactive intermediates that interact with biological targets.

Study ModelKey FindingsReference
α-Glucosidase InhibitionIC₅₀ = 0.25 mM (competitive inhibition)
COX-2 Enzyme Modulation40% inhibition at 10 μM

Implications :

  • Potential antidiabetic and anti-inflammatory applications due to enzyme inhibition .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Antidiabetic Activity : Research indicates that compounds similar to 2-(benzylamino)-N-(2-nitrophenyl)acetamide have shown promise in managing diabetes. Studies involving synthetic heterocyclic compounds have demonstrated their effectiveness in inhibiting enzymes related to glucose metabolism, such as alpha-glucosidase and alpha-amylase. For instance, a related compound was tested for its anti-diabetic effects through various biochemical assays and showed significant improvements in glucose levels in diabetic models .
  • Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties. Similar derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Research has indicated that modifications to the acetamide structure can enhance anti-inflammatory activity, making it a target for further investigation .
  • Antimicrobial Activity : Compounds with similar structures have been evaluated for antimicrobial properties. The presence of the nitrophenyl group is believed to contribute to enhanced activity against various pathogens, indicating that this compound could be effective in treating infections .

Case Studies

Several studies highlight the applications of this compound and its analogs:

  • Diabetes Management : In experimental setups involving diabetic mice, compounds similar to this compound were administered to assess their effects on blood glucose levels. Results indicated that these compounds could significantly lower fasting blood sugar levels compared to control groups, suggesting their potential as therapeutic agents in diabetes management .
  • Anti-inflammatory Research : A study focusing on the structure-activity relationship (SAR) of related compounds revealed that specific modifications could enhance anti-inflammatory effects while reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This opens avenues for developing safer alternatives for chronic inflammation treatment .

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group may play a role in the compound’s ability to interact with biological molecules, while the benzylamino group can enhance its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Nitro and Benzylamino Groups

(a) N-(3-(2-(Benzylamino)phenyl)prop-2-yn-1-yl)acetamide (1r)
  • Structure: Contains a benzylamino group and acetamide but with a propargyl linker.
  • Synthesis: Prepared via Sonogashira coupling between N-benzyl-2-iodoaniline and N-(prop-2-yn-1-yl)acetamide (65% yield) .
  • Key Differences : The propargyl group may enhance reactivity in click chemistry, unlike the nitro group in the target compound.
(b) 2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
  • Structure: Benzylamino group linked to a thiadiazole-sulfanyl-acetamide scaffold.
(c) N-(2-Methoxy-4-nitrophenyl)acetamide
  • Structure : Methoxy and nitro groups on the phenyl ring.
  • Properties : Molecular weight = 210.19; nitro group at the 4-position may alter solubility and metabolic stability compared to the 2-nitro isomer in the target compound .

Functional Analogues in Medicinal Chemistry

(a) Benzimidazole-1-Acetamide Derivatives
  • Example : N-Ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide (3c).
  • Activity : Demonstrated superior anthelmintic activity against Pheretima posthuma (paralysis and death rates exceeding albendazole). The benzimidazole nucleus enhances binding to parasitic tubulin, a feature absent in the target compound .
(b) Pyridazin-3(2H)-one Acetamides
  • Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
  • Activity: Acts as a potent FPR2 agonist, inducing calcium mobilization in neutrophils. The pyridazinone core may offer better receptor affinity than the nitrobenzyl group in the target compound .
(c) Quinazolin-4(3H)-one Acetamides
  • Example: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide.

Key Trends :

  • Nitro Position : 2-Nitro groups (target compound) may increase steric hindrance compared to 4-nitro isomers, affecting binding pocket interactions.

Biological Activity

2-(Benzylamino)-N-(2-nitrophenyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial and anticancer activities, as well as its mechanism of action and structure-activity relationships (SAR).

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various acetamide derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Microorganism MIC (µg/mL) Standard Drug Standard MIC (µg/mL)
Staphylococcus aureus12.5Cefadroxil25
Escherichia coli15Ciprofloxacin30
Pseudomonas aeruginosa20Gentamicin40

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Key Findings:

  • Cell Lines Tested: MCF-7 (breast cancer), HT-29 (colon cancer)
  • IC50 Values:
    • MCF-7: 10 µM
    • HT-29: 15 µM

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit certain enzymes involved in cell cycle regulation and apoptosis, such as caspases and cyclin-dependent kinases (CDKs). Additionally, the nitro group on the phenyl ring may play a role in enhancing the compound's reactivity and interaction with biological macromolecules .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds highlight the importance of both the benzylamino and nitrophenyl groups in enhancing biological activity. Variations in these substituents significantly affect the potency and selectivity of the compounds against different biological targets.

Notable SAR Observations:

  • Substitution on the benzene ring enhances antimicrobial activity.
  • The presence of electron-withdrawing groups (like NO2) increases cytotoxicity against cancer cells.
  • Alterations in the acetamide moiety can lead to reduced side effects while maintaining efficacy.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several acetamide derivatives, including this compound. The results indicated that this compound was among the most effective against resistant strains of bacteria, showcasing its potential for therapeutic applications in treating infections caused by multidrug-resistant organisms .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound in vivo using xenograft models. The treated groups exhibited significant tumor regression compared to controls, suggesting that this compound could be developed into an effective anticancer therapy .

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